molecular formula C11H10BrF3O2 B8770881 Ethyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate

Ethyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate

Cat. No. B8770881
M. Wt: 311.09 g/mol
InChI Key: GHDYVOGPNZUNNT-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

4-(bromomethyl)-3-(trifluoromethyl)benzoic acid 35 (650 mg, 2.296 mmol) was dissolved in ethanol (30 mL). Concentrated H2SO4 (1.224 mL, 22.96 mmol) was slowly added. The resulting mixture was heated at 80° C. overnight. The reaction mixture was cooled and neutralized with saturated Na2CO3 Solution. The resulting precipitate was collected to give crude 4-bromomethyl-3-trifluoromethyl-benzoic acid ethyl ester 36 (550 mg, 77%) which was used without further purification. (m/z)=311 an 313 (M+H)+.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.224 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13].OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+].[CH2:27](O)[CH3:28]>>[CH2:27]([O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([CH2:2][Br:1])=[C:4]([C:12]([F:13])([F:14])[F:15])[CH:5]=1)[CH3:28] |f:2.3.4|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
BrCC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1.224 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)CBr)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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